molecular formula C17H20N2O5S B2678666 Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 296799-50-3

Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2678666
CAS No.: 296799-50-3
M. Wt: 364.42
InChI Key: GWWKIWHMPPAMFW-UHFFFAOYSA-N
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Description

This compound is a part of a series of original hybrid pyrrolidine-2,5-dione derivatives that have been discovered in the search for new, more effective, and/or safer therapeutics . It has been found to have potent anticonvulsant properties .

Scientific Research Applications

Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound related to your query, has been utilized in the synthesis of new heterocycles. These heterocycles, which include pyrimidine and thiazole moieties, have shown potent anticancer activity against the colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).

Heterocyclic Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, closely related to your chemical of interest, have been synthesized and used to create pyran, pyridine, and pyridazine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Synthesis of Diverse Heterocyclic Derivatives

2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has been used to synthesize various heterocyclic derivatives including thiophene, thiazole, pyrazole, pyridine, and pyrimidine rings. Most of these compounds showed high inhibitory effects in in vitro antiproliferative activity tests (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, structurally similar to the chemical , have been synthesized and shown to possess significant antimicrobial and antioxidant properties (Raghavendra et al., 2016).

Anti-Rheumatic Potential

A derivative of the compound, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and its metal complexes have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects (Sherif & Hosny, 2014).

Mechanism of Action

The most plausible mechanism of action of these compounds involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism is associated with their anticonvulsant properties .

Future Directions

The promising in vivo activity profile and drug-like properties of these compounds make them interesting candidates for further preclinical development . They could potentially lead to the development of new, more effective, and/or safer therapeutics .

Properties

IUPAC Name

ethyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-2-24-17(23)15-10-5-3-4-6-11(10)25-16(15)18-12(20)9-19-13(21)7-8-14(19)22/h2-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWKIWHMPPAMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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